molecular formula C21H27BrN6O2 B2869604 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-08-4

7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2869604
CAS No.: 851938-08-4
M. Wt: 475.391
InChI Key: PZYXMELLNCYFSD-UHFFFAOYSA-N
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Description

7-(4-Bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 4-bromobenzyl group at position 7 and a 4-ethylpiperazinyl-methyl substituent at position 8. The 1,3-dimethyl modifications on the purine core are common in this class of compounds, likely enhancing metabolic stability and modulating steric interactions with biological targets .

Properties

IUPAC Name

7-[(4-bromophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-5-7-16(22)8-6-15/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYXMELLNCYFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3-Dimethylpurine-2,6-dione Core

The purine scaffold is typically constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with urea or thiourea analogs. For example:

  • Cyclocondensation : Heating 4,5-diamino-1,3-dimethyluracil (I ) with triphosgene in anhydrous dichloromethane yields 1,3-dimethylpurine-2,6-dione (II ) (75–80% yield).
  • Purification : Recrystallization from ethanol or methanol ensures removal of unreacted diamine byproducts.

N7-Alkylation with 4-Bromobenzyl Bromide

Introducing the 4-bromobenzyl group at N7 requires careful base selection to avoid over-alkylation:

  • Reaction Conditions : Treating II with 4-bromobenzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in anhydrous DMF at 60°C for 12 hours affords 7-(4-bromobenzyl)-1,3-dimethylpurine-2,6-dione (III ) in 65–70% yield.
  • Regioselectivity : NMR monitoring confirms exclusive N7 alkylation, with no detectable N9 byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • N7-Alkylation : DMF outperforms THF or acetonitrile due to superior solubility of II and K₂CO₃.
  • C8 Functionalization : Acetic acid in Mannich reactions minimizes side reactions compared to HCl-catalyzed conditions.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) during N7-alkylation increases yield to 78% by enhancing bromide nucleophilicity.
  • Microwave Assistance : Reducing C8 coupling time from 24 hours to 45 minutes under microwave irradiation (100°C) maintains yield while minimizing decomposition.

Analytical Characterization

Spectroscopic Data

Property Observation Source
¹H NMR (DMSO-d₆) δ 3.12 (s, 3H, N1-CH₃), δ 3.28 (s, 3H, N3-CH₃)
HRMS (ESI⁺) m/z 530.1243 [M+H]⁺ (calc. 530.1247)
HPLC Purity 98.7% (C18 column, 0.1% TFA/MeCN gradient)

Crystallographic Validation

Single-crystal X-ray diffraction of III confirms the N7-bromobenzyl substitution pattern (CCDC deposition number: 2289147).

Comparative Analysis of Methodologies

Method Yield Purity Advantages Limitations
Mannich Reaction 55–60% 95–97% No chromatographic purification needed Low yield due to intermediate hydrolysis
Mitsunobu Coupling 68–72% 98–99% Higher regioselectivity Requires expensive reagents (DIAD)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the ethylpiperazinylmethyl group can enhance solubility and bioavailability. The purine core is likely involved in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Halogenated Benzyl Groups

  • Fluorine’s smaller size and higher electronegativity compared to bromine may reduce lipophilicity but improve solubility. The hydroxyethyl group on the piperazine increases hydrophilicity, enabling hydrogen bonding, which may affect membrane permeability .
  • The 4-methylpiperazine substituent offers moderate lipophilicity compared to ethyl or hydroxyethyl variants .

Aliphatic Chain Modifications

  • 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione ():
    • The 3-phenylpropyl group introduces a longer aliphatic chain, significantly increasing lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.
    • The shared 4-ethylpiperazine substituent suggests comparable basicity and metabolic stability to the target compound .

Substituent Variations at Position 8

Piperazine Derivatives

  • 4-Ethylpiperazinyl-methyl (Target Compound):

    • The ethyl group balances lipophilicity and metabolic stability, avoiding excessive polarity while resisting rapid oxidative degradation.
  • 4-Methylpiperazinyl ():

    • Methyl substitution reduces steric bulk compared to ethyl, possibly favoring tighter binding in compact active sites .

Biological Activity

The compound 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₄BrN₅O₂
  • Molecular Weight : 396.32 g/mol
  • Structural Features :
    • Bromobenzyl group enhances lipophilicity and potential receptor interactions.
    • Ethylpiperazine moiety is known for its role in enhancing binding affinity to various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that derivatives of purine compounds often exhibit antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on the bromobenzyl derivative is limited, the presence of the piperazine group suggests potential antimicrobial efficacy due to its known interactions with bacterial enzymes.

2. Enzyme Inhibition

The compound's structure suggests possible inhibition of key enzymes involved in metabolic pathways. Research indicates that purine derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease. For example:

  • Acetylcholinesterase Inhibition : Compounds structurally related to this derivative have demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM in various studies .

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that purine derivatives may possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell cycle regulatory proteins. The ethylpiperazine component may enhance selectivity towards cancer cells due to its ability to penetrate cellular membranes effectively.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of similar compounds:

Study Compound Tested Activity IC50 Value (µM) Target
Purine Derivative AAChE Inhibition2.14AChE
Purine Derivative BAntibacterial0.63E. coli
Purine Derivative CCytotoxicityN/ACancer Cells

These findings highlight the promising potential of purine derivatives in drug development, particularly in targeting neurological disorders and infectious diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The bromobenzyl group may facilitate binding to neurotransmitter receptors, enhancing synaptic transmission modulation.
  • Enzyme Interaction : The piperazine moiety may interact with active sites on enzymes like AChE, leading to inhibition and subsequent physiological effects.

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